molecular formula C22H25FN4O2S B2428581 N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1242981-83-4

N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

Número de catálogo: B2428581
Número CAS: 1242981-83-4
Peso molecular: 428.53
Clave InChI: UWTQYTMYYWPDLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-butyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-2-3-10-24-20(28)14-8-11-27(12-9-14)22-25-18-16(13-30-19(18)21(29)26-22)15-6-4-5-7-17(15)23/h4-7,13-14H,2-3,8-12H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTQYTMYYWPDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22FN3O2S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a piperidine ring and a thieno[3,2-d]pyrimidine moiety, which are critical for its biological function.

N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide primarily acts as an inhibitor of specific kinases. Its mechanism involves the disruption of signaling pathways that are crucial for cell proliferation and survival. The compound has shown significant inhibitory activity against GSK-3β and other kinases involved in cancer progression.

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

  • Kinase Inhibition : The compound demonstrated potent inhibition of GSK-3β with IC50 values ranging from 10 to 1314 nM across different analogs. Substituents on the carboxamide moiety influenced activity significantly, with isopropyl and cyclopropyl groups enhancing potency .
  • Cell Viability Assays : In vitro studies showed that concentrations up to 10 µM did not adversely affect cell viability while maintaining kinase inhibition efficacy .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Cancer Cell Lines : A study reported that the compound exhibited selective cytotoxicity towards various cancer cell lines, with enhanced effectiveness observed in cells with activated Wnt/β-catenin signaling pathways .
  • In Vivo Efficacy : Animal models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. This suggests potential therapeutic applications in oncology .

Data Tables

Activity IC50 (nM) Cell Line Tested Effect on Viability
GSK-3β Inhibition10 - 1314Various Cancer LinesNo effect at ≤10 µM
Cytotoxicity in Cancer ModelsVariesSpecific Cancer TypesSignificant reduction

Aplicaciones Científicas De Investigación

Kinase Inhibition Studies

The compound has demonstrated potent inhibition of GSK-3β with IC50 values ranging from 10 to 1314 nM across various analogs. Structural modifications on the carboxamide moiety significantly influence its activity, indicating that specific substituents can enhance its potency against cancer cell lines .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study highlighted that N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide exhibited selective cytotoxicity towards multiple cancer cell lines. The effectiveness was particularly pronounced in cells with activated Wnt/β-catenin signaling pathways, which are often implicated in tumorigenesis .

In Vivo Efficacy

In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profile .

Cell Viability Assays

In vitro studies have shown that concentrations up to 10 µM do not adversely affect cell viability while maintaining significant kinase inhibition efficacy. This balance is crucial for developing therapeutic agents that target cancer cells without harming normal cells .

Mechanistic Studies

Research has also focused on the mechanisms by which this compound inhibits GSK-3β and other kinases involved in cancer progression. Understanding these mechanisms can lead to the development of more effective inhibitors tailored for specific cancers .

Assay TypeResultNotes
Kinase Inhibition (GSK-3β)IC50: 10 - 1314 nMPotency varies with structural modifications
Cell ViabilityNo adverse effects at ≤10 µMMaintains efficacy while preserving viability
CytotoxicitySelective towards activated Wnt/β-catenin cellsEnhanced effectiveness observed

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityExample Substituents
Carboxamide MoietySignificant influence on potencyIsopropyl, Cyclopropyl
Aromatic Ring VariationAffects binding affinity and selectivityPyridine vs. Fluorobenzene

Q & A

Q. How can researchers resolve discrepancies in crystallographic data for the thienopyrimidine core?

  • Methodological Answer :
  • Temperature effects : Collect data at 100 K to minimize thermal motion artifacts.
  • Hydrogen bonding analysis : Use SHELXL to refine electron density maps and validate bond lengths .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.